2-[N-(Benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide 2-[N-(Benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide
Brand Name: Vulcanchem
CAS No.: 501913-88-8
VCID: VC0422551
InChI: InChI=1S/C18H20N2O4S/c1-24-17-10-6-5-9-16(17)20(13-18(21)19-14-11-12-14)25(22,23)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,19,21)
SMILES: COC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4g/mol

2-[N-(Benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide

CAS No.: 501913-88-8

Main Products

VCID: VC0422551

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.4g/mol

2-[N-(Benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide - 501913-88-8

CAS No. 501913-88-8
Product Name 2-[N-(Benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide
Molecular Formula C18H20N2O4S
Molecular Weight 360.4g/mol
IUPAC Name 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide
Standard InChI InChI=1S/C18H20N2O4S/c1-24-17-10-6-5-9-16(17)20(13-18(21)19-14-11-12-14)25(22,23)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,19,21)
Standard InChIKey HQDYEBMYVAMMEL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
PubChem Compound 1208624
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator